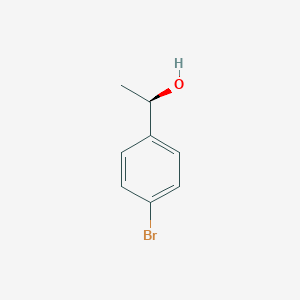

(R)-1-(4-Bromophenyl)ethanol

Description

Significance of Chiral Alcohols in Chemical and Pharmaceutical Industries

Chiral alcohols, as a class of compounds, are of immense importance in the chemical and pharmaceutical sectors. Their utility stems from their ability to introduce specific three-dimensional structures into larger molecules, a critical aspect in the development of new drugs and other specialized chemicals.

Chiral alcohols like (R)-1-(4-Bromophenyl)ethanol are considered key chiral building blocks. They serve as fundamental starting materials for the synthesis of more complex, value-added chiral compounds. fiveable.me Their pre-defined stereochemistry allows chemists to construct intricate molecular architectures with a high degree of control. fiveable.me These building blocks are essential intermediates in the production of pharmaceuticals, natural products, and other fine chemicals. rsc.org The demand for optically pure building blocks is continuous, driven by the need to develop selective drugs and materials with specific properties. rsc.org

Asymmetric synthesis, also known as chiral synthesis, is a method that favors the formation of a specific enantiomer or diastereomer of a product. chiralpedia.com Chiral alcohols play a pivotal role in this field. They can be used as starting materials, chiral auxiliaries, or even as catalysts in asymmetric reactions. merckmillipore.comnih.gov The goal of asymmetric synthesis is to produce a single enantiomer of a chiral molecule, which is often crucial for its desired biological activity. nih.gov The development of methods for the asymmetric reduction of ketones to produce chiral alcohols is a significant area of research, with biocatalysis emerging as a highly effective and environmentally friendly approach. rsc.orgnih.govmagtech.com.cn

The applications of chiral alcohols are widespread across several industries. fiveable.menih.gov In the pharmaceutical industry, they are crucial for creating single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts. bohrium.commetatechinsights.comimarcgroup.com Chiral aromatic secondary alcohols, in particular, are important intermediates in drug synthesis. bohrium.com Beyond pharmaceuticals, chiral alcohols are used in the agrochemical industry to develop more selective and effective pesticides and herbicides. metatechinsights.comimarcgroup.com They also find applications in the production of flavors, fragrances, and specialty materials. nih.govbohrium.commetatechinsights.com

Molecular Chirality and Enantiomeric Purity

The concept of chirality is fundamental to understanding the significance of compounds like (R)-1-(4-Bromophenyl)ethanol. Chirality refers to a geometric property of some molecules and ions, where a molecule is non-superimposable on its mirror image. wikipedia.org These mirror-image forms are called enantiomers.

Chirality is a cornerstone of biology. chiralpedia.comnih.gov Many essential biological molecules, such as amino acids and sugars, are chiral, and living organisms typically utilize only one of the two enantiomers. chiralpedia.comwikipedia.orgnih.gov For example, proteins are constructed almost exclusively from L-amino acids. nih.gov This inherent chirality in biological systems means that the different enantiomers of a chiral drug can have vastly different pharmacological effects. chiralpedia.comnumberanalytics.com One enantiomer might be therapeutically active, while the other could be inactive or even harmful. numberanalytics.comthe-innovation.org This is because biological receptors, which are themselves chiral, interact differently with each enantiomer. chiralpedia.com

In the synthesis of chiral compounds, two key parameters are the enantiomeric excess (ee) and the conversion rate. Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. numberanalytics.com A high enantiomeric excess is often a critical requirement for pharmaceutical applications. numberanalytics.com The conversion rate refers to the percentage of the starting material that is transformed into the desired product.

The optimization of both enantiomeric excess and conversion rate is a major focus in chemical process development. itu.edu.trresearchgate.net For instance, in the biocatalytic production of (R)-1-(4-Bromophenyl)ethanol from 1-(4-bromophenyl)ethanone, factors such as pH, temperature, and substrate concentration are carefully controlled to maximize both the conversion and the enantiomeric excess of the final product. scialert.netresearchgate.net Research has shown that under optimized conditions, it is possible to achieve very high enantiomeric excess (>99%) and conversion rates for this specific transformation. scialert.netnih.gov

Properties of 1-(4-Bromophenyl)ethanol (B1212655)

| Property | Value |

| Melting Point | 36-38 °C |

| Boiling Point | 119-121 °C at 7 mm Hg |

| Density | 1.46 g/mL at 25 °C |

| Refractive Index | 1.5680 |

| pKa | 14.22±0.20 |

| Appearance | White to light brown crystalline powder |

Source: chemicalbook.com

Biocatalytic Production of (R)-1-(4-Bromophenyl)ethanol

| Biocatalyst | Substrate | Enantiomeric Excess (ee) | Conversion Rate | Reference |

| Aspergillus niger | 1-(4-bromo-phenyl)-ethanone | >99% | 94.7% | scialert.net |

| Aspergillus niger EBK-9 | 1-(4-Bromo-phenyl)-ethanone | >99% | 100% | nih.gov |

Overview of Research Landscape for (R)-1-(4-Bromophenyl)ethanol

The research landscape for (R)-1-(4-Bromophenyl)ethanol is primarily centered on its synthesis and application as a chiral building block in organic and medicinal chemistry. Its importance stems from its enantiomerically pure form, which is crucial for the synthesis of stereochemically defined molecules, particularly pharmaceuticals. docsdrive.comresearchgate.net

A significant area of research focuses on the efficient and highly selective synthesis of (R)-1-(4-Bromophenyl)ethanol. Various methods have been explored, with a strong emphasis on biocatalytic and asymmetric synthesis approaches. Enzymatic resolutions and reductions are prominent, utilizing enzymes like lipases and alcohol dehydrogenases to achieve high enantiomeric excess (ee). docsdrive.comresearchgate.net For instance, the use of Candida antarctica lipase (B570770) B (CAL-B) and whole-cell biocatalysts like Aspergillus niger have been reported to produce (R)-1-(4-Bromophenyl)ethanol with over 99% ee. researchgate.net These biocatalytic methods are often favored for their high selectivity and environmentally friendly reaction conditions. docsdrive.comresearchgate.net

Another key research direction is the application of (R)-1-(4-Bromophenyl)ethanol as a precursor in the synthesis of more complex molecules. lookchem.comguidechem.com Its chiral nature is exploited to introduce specific stereochemistry into target compounds, which is critical for their biological activity. docsdrive.comresearchgate.net Research has demonstrated its use in the synthesis of potential anticancer agents and photosensitizers for photodynamic therapy. researchgate.net For example, it has been incorporated into phthalocyanine (B1677752) derivatives, leading to reduced aggregation and enhanced generation of reactive oxygen species. researchgate.net

Furthermore, comparative studies investigating the properties and synthesis of (R)-1-(4-Bromophenyl)ethanol against its isomers and analogues are also prevalent. Research has compared its properties to the (S)-enantiomer and its meta-substituted analog, (R)-1-(3-Bromophenyl)ethanol, highlighting differences in optical purity and chromatographic separation. These studies provide valuable insights into structure-activity relationships and help in the rational design of new chiral compounds.

The table below summarizes key research findings related to the synthesis and application of (R)-1-(4-Bromophenyl)ethanol.

Interactive Data Table: Research Highlights for (R)-1-(4-Bromophenyl)ethanol

| Research Focus | Method/Application | Key Findings | Reference |

| Synthesis | Enzymatic Resolution with Candida antarctica lipase B (CAL-B) | Achieved >99% enantiomeric excess (ee) for the (R)-enantiomer. | |

| Synthesis | Biotransformation with Aspergillus niger | Produced (R)-1-(4-Bromophenyl)ethanol with >99% ee and high conversion rates. | researchgate.net |

| Synthesis | Asymmetric Reduction | Various biocatalysts and chemical methods are employed to produce the enantiopure alcohol. | docsdrive.comresearchgate.net |

| Application | Precursor for Anticancer Agents | Used as a chiral building block in the synthesis of compounds with potential anticancer properties. | researchgate.net |

| Application | Photosensitizers | Incorporated into phthalocyanine derivatives for potential use in photodynamic therapy. | researchgate.net |

| Comparative Study | Comparison with (S)-enantiomer | (R)-enantiomer showed a higher reactive oxygen species quantum yield. | |

| Comparative Study | Comparison with meta-isomer | (R)-1-(4-Bromophenyl)ethanol achieves higher enantiomeric purity than (R)-1-(3-Bromophenyl)ethanol. |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDTYSBVMBQIBT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426185 | |

| Record name | (R)-1-(4-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76155-78-7 | |

| Record name | (R)-1-(4-Bromophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(4-bromophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for R 1 4 Bromophenyl Ethanol

Asymmetric Reduction Strategies

Asymmetric reduction of the prochiral ketone, 4-bromoacetophenone, is the most direct route to obtaining (R)-1-(4-bromophenyl)ethanol. This transformation is effectively achieved using biocatalytic approaches, which employ whole microbial cells or isolated enzymes to catalyze the stereoselective reduction.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure chiral alcohols due to its high efficiency and selectivity under mild reaction conditions. researchgate.net

The use of whole-cell biocatalysts is often preferred for industrial applications as it circumvents the need for costly enzyme isolation and purification, and the cells' metabolic machinery can handle cofactor regeneration internally. Several microbial strains have been identified for their ability to reduce 4-bromoacetophenone to the desired (R)-enantiomer.

The filamentous fungus Aspergillus niger has been extensively studied and proven to be an effective biocatalyst for the asymmetric reduction of 4-bromoacetophenone. researchgate.netresearchgate.net Strains of A. niger can produce alcohol dehydrogenases that exhibit high selectivity for the (R)-enantiomer. researchgate.net Research has shown that reaction parameters, such as pH, significantly influence the conversion and enantiomeric excess (e.e.). In one study, the optimal pH for the biotransformation was found to be 7, resulting in a high conversion rate and exceptional enantiomeric purity. scialert.netresearchgate.net A specific isolate, Aspergillus niger EBK-9, grown in a medium containing glucose, yeast extract, and ram horn peptone, demonstrated complete conversion of the substrate with excellent enantioselectivity for (R)-1-(4-bromophenyl)ethanol. researchgate.net

| Microorganism | Substrate | Product | Conversion (%) | e.e. (%) | Configuration | Conditions | Reference(s) |

|---|---|---|---|---|---|---|---|

| Aspergillus niger | 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol (B1212655) | 94.7 | 99.9 | R | pH 7, 30°C, 48h | scialert.netresearchgate.net |

| Aspergillus niger | 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 98.4 | 100 | R | 24h | researchgate.net |

The fungus Penicillium expansum, particularly the EBK-9 strain, has shown significant potential in the stereoselective reduction of ketones. While direct studies on 4-bromoacetophenone are not extensively detailed, its capability has been demonstrated with structurally similar substrates. For instance, P. expansum EBK-9 was used for the asymmetric reduction of 3,5-bis(trifluoromethyl)-acetophenone. This reaction yielded the corresponding (R)-alcohol with an outstanding enantiomeric excess of over 99% and a yield of 76%. researchgate.net This successful application suggests that P. expansum EBK-9 possesses alcohol dehydrogenases with a strong preference for producing (R)-enantiomers, making it a promising candidate for the synthesis of (R)-1-(4-bromophenyl)ethanol.

The yeast Candida zeylanoides P1 has been investigated as a biocatalyst for the asymmetric reduction of various substituted acetophenones. researchgate.netresearchgate.net However, studies indicate that this strain predominantly produces the (S)-enantiomer of the corresponding alcohol. For example, in the bioreduction of 4-nitroacetophenone, Candida zeylanoides P1 yielded (S)-1-(4-nitrophenyl)ethanol with high yield (89%) and excellent enantiomeric excess (>99%). researchgate.netresearchgate.net Research on the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) also showed the formation of the (S)-enantiomer, with the enantioselectivity decreasing with prolonged reaction times. mdpi.com While the enantioselectivity can be influenced by various factors, the available data suggests that under typical conditions, C. zeylanoides P1 follows an anti-Prelog selectivity, favoring the production of (S)-alcohols. mdpi.com

The use of isolated alcohol dehydrogenases (ADHs) offers a more controlled approach to asymmetric synthesis, avoiding potential side reactions from other enzymes within a whole cell. These enzymes are dependent on a nicotinamide (B372718) cofactor, typically NADPH or NADH, which must be regenerated in a catalytic cycle. mdpi.com Several ADHs have been identified that catalyze the reduction of 4-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol with high stereoselectivity.

For instance, the ADH from Rhodococcus ruber is known to catalyze the reduction of various ketones, including acetophenone, to the corresponding (R)-alcohols. researchgate.netgoogle.com Similarly, the ADH from Ralstonia sp. (RasADH) has been effectively used to obtain (R)-alcohols with high conversion rates and selectivity. researchgate.net Another source, the fungus Galactomyces candidus GZ1, has been found to contain ADHs that can produce (R)-1-(4-bromophenyl)ethanol. conicet.gov.ar This microorganism is particularly interesting as it appears to possess two separate ADHs with opposite stereoselectivities, which can be manipulated to favor the desired enantiomer. conicet.gov.ar

Enzyme-Catalyzed Reactions

Lipase-Mediated Transesterification for Kinetic Resolution

Lipases are widely used enzymes in organic synthesis due to their stability in organic solvents and broad substrate specificity. researchgate.netscielo.br One common application is the kinetic resolution of racemic alcohols. In this process, the lipase (B570770) selectively acylates one enantiomer of the alcohol, allowing for the separation of the two enantiomers.

For instance, the kinetic resolution of racemic 1-(4-bromophenyl)ethanol can be achieved using lipase from Candida antarctica (CALB). In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. scielo.br The lipase preferentially catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-1-(4-bromophenyl)ethanol unreacted. This (R)-alcohol can then be separated from the (S)-acetate. High enantiomeric excesses (ee) of over 99% for both the remaining (R)-alcohol and the formed (S)-acetate have been reported.

Dynamic kinetic resolution (DKR) is an advancement of this method that can theoretically achieve a 100% yield of the desired enantiomer. scielo.br In DKR, a racemization catalyst is added to the reaction mixture to continuously convert the undesired (S)-enantiomer back into the racemic mixture. This allows the lipase to eventually convert all of the starting material into the desired (R)-product. For example, a chemoenzymatic DKR of 1-phenylethanol has been demonstrated using a lipase and a niobium-based racemization agent, achieving high conversion and enantioselectivity. scielo.br

Cofactor-Dependent Product Synthesis

The synthesis of (R)-1-(4-bromophenyl)ethanol can also be accomplished through the asymmetric reduction of the corresponding prochiral ketone, 1-(4-bromophenyl)ethanone. This transformation is often catalyzed by whole-cell biocatalysts, which contain the necessary enzymes and cofactors for the reaction. scialert.net

The use of growing microbial cells, such as Aspergillus niger, is a common strategy for cofactor-dependent product synthesis. scialert.net These microorganisms possess alcohol dehydrogenases (ADHs) that utilize cofactors like NADPH to reduce the ketone to the chiral alcohol. The continuous regeneration of the cofactor by the cell's metabolic machinery makes this a cost-effective approach.

In one study, the asymmetric reduction of 1-(4-bromophenyl)ethanone using Aspergillus niger yielded (R)-1-(4-bromophenyl)ethanol with high enantiomeric excess and conversion. scialert.net This whole-cell biotransformation demonstrates the utility of cofactor-dependent systems for producing enantiomerically pure alcohols.

Optimization of Biotransformation Conditions

To maximize the efficiency of the biocatalytic synthesis of (R)-1-(4-bromophenyl)ethanol, it is crucial to optimize the reaction conditions. Several factors, including pH, substrate concentration, agitation speed, and biotransformation time, can significantly impact the enantiomeric excess and conversion of the product. scialert.netresearchgate.net

Effect of pH on Enantiomeric Excess and Conversion

The pH of the reaction medium is a critical parameter in enzymatic reactions as it can affect the enzyme's activity and stability. scialert.netresearchgate.net Studies on the biotransformation of 1-(4-bromophenyl)ethanone using Aspergillus niger have shown that pH has a significant influence on both the enantiomeric excess (ee) and the conversion to (R)-1-(4-bromophenyl)ethanol. scialert.net

In a particular study, the highest enantiomeric excess (99.9%) and conversion (94.7%) were achieved at a pH of 7. scialert.netresearchgate.net The conversion rate was observed to increase as the pH was raised from 6.0 to 7.0, and then it gradually decreased at higher pH values (7.5 to 9.0). scialert.net Similarly, the enantiomeric excess was at its maximum at pH 7 and decreased at more alkaline pH levels. scialert.net

Table 1: Effect of pH on Enantiomeric Excess and Conversion

| pH | Enantiomeric Excess (%) | Conversion (%) |

|---|---|---|

| 6.0 | 92.2 (at 80h) | Lower |

| 7.0 | 99.9 (at 48h) | 94.7 |

| 7.5 | Decreased from pH 7 | Decreased from pH 7 |

| 9.0 | 96.98 | Decreased from pH 7 |

Data sourced from a study on the biotransformation using Aspergillus niger. scialert.net

Substrate Concentration and Agitation Speed

The concentration of the substrate, 1-(4-bromophenyl)ethanone, and the agitation speed of the reaction mixture are also important factors to consider for optimizing the biotransformation. scialert.netresearchgate.net High substrate concentrations can sometimes lead to substrate inhibition, where the enzyme's activity is reduced. Therefore, finding the optimal substrate concentration is key to achieving high product yields.

Biotransformation Time

The duration of the biotransformation process directly impacts the final product's enantiomeric excess and conversion. scialert.netresearchgate.net Monitoring the reaction over time allows for the determination of the optimal time point to stop the reaction and harvest the product.

In the biotransformation of 1-(4-bromophenyl)ethanone by Aspergillus niger, the highest enantiomeric excess of 99.9% was achieved after a reduction time of 48 hours. scialert.net After this point, a slight decrease in the enantiomeric excess was observed. scialert.net This highlights the importance of carefully controlling the reaction time to obtain the product with the highest possible purity.

Catalytic Asymmetric Synthesis

Besides biocatalytic methods, catalytic asymmetric synthesis provides a powerful alternative for the production of (R)-1-(4-bromophenyl)ethanol. These methods often involve the use of chiral metal catalysts to achieve high enantioselectivity.

One prominent example is the asymmetric hydrogenation of 1-(4-bromophenyl)ethanone. This reaction can be effectively catalyzed by ruthenium(II) complexes bearing chiral ligands. For instance, using a Ru(II) catalyst with a chiral bis(diphenylphosphino)methyl)cyclohexane ligand under hydrogen pressure has been shown to produce (R)-1-(4-bromophenyl)ethanol with high yields (90-98%) and excellent enantiomeric excesses (92-99%).

Another approach is the borane-mediated reduction of the ketone, facilitated by chiral oxazaborolidine catalysts, such as those derived from VANOL or BINOL ligands. This method can also afford the desired (R)-alcohol with high yields and enantioselectivities.

Enantioselective Electrosynthesis

Enantioselective electrosynthesis has emerged as a green and cost-effective alternative for producing enantiomerically pure compounds. rsc.org This method utilizes an electric current to drive the reduction of a prochiral substrate at a chiral electrode surface, thereby inducing stereoselectivity. rsc.org

Electroreduction of 4-Bromoacetophenone

The electrochemical reduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol can be achieved through constant current electrolysis. fortunejournals.com This process typically involves a two-electron, two-proton transfer to the carbonyl group. rsc.org Cyclic voltammetry studies at a glassy carbon electrode have shown a single irreversible cathodic peak corresponding to the reduction of the ketone to the secondary alcohol. fortunejournals.com The process is diffusion-controlled, and the pH of the electrolyte solution can influence the reduction potential. fortunejournals.com

Chiral-Imprinted Mesoporous Platinum Electrodes

A significant advancement in enantioselective electrosynthesis involves the use of chiral-imprinted mesoporous platinum (Pt) electrodes. rsc.orgrsc.org These electrodes are fabricated by electrodepositing platinum in the presence of a chiral template molecule and a liquid crystal phase, creating chiral recognition sites within the mesoporous structure. rsc.orgvistec.ac.thd-nb.info When used for the electroreduction of a prochiral ketone like 4-bromoacetophenone, these imprinted cavities preferentially bind the substrate in a specific orientation, leading to the formation of one enantiomer in excess. rsc.orgrsc.org This technique has been successfully applied to the synthesis of (R)-1-(4-bromophenyl)ethanol with high enantiomeric excess. rsc.orgrsc.org

Self-Assembled Monolayer Protection

| Electrode Modification | Substrate | Product | Enantiomeric Excess (ee) | Key Finding | Reference |

| Bare (S)-PE imprinted mesoporous Pt | Acetophenone | (S)-1-phenylethanol | ~29% | Modest enantioselectivity without protection. | rsc.org |

| Thiol-coated (S)-PE imprinted mesoporous Pt | Acetophenone | (S)-1-phenylethanol | up to 93% | Significant boost in ee with SAM protection. | rsc.org |

| Thiol-coated (R)-PE imprinted mesoporous Pt | 4-bromoacetophenone | (R)-1-(4-bromophenyl)ethanol | ~90% | High enantioselectivity achieved for the target compound. | rsc.orgrsc.org |

Chemical Synthesis Pathways

Traditional chemical synthesis methods can also be employed to produce 1-(4-bromophenyl)ethanol, although they often result in a racemic mixture that requires subsequent resolution.

Grignard Reactions and Derivatives

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. libretexts.org To synthesize 1-(4-bromophenyl)ethanol, a Grignard reagent, such as methylmagnesium bromide, can be reacted with 4-bromobenzaldehyde. The nucleophilic methyl group from the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with an aqueous acid protonates the intermediate alkoxide to yield the secondary alcohol. libretexts.org It is important to note that this standard Grignard reaction produces a racemic mixture of (R)- and (S)-1-(4-bromophenyl)ethanol, as the planar carbonyl group can be attacked from either face with equal probability.

While the Grignard reaction itself is not stereoselective, the resulting racemic alcohol can be subjected to resolution techniques to isolate the desired (R)-enantiomer. Furthermore, derivatives of Grignard reagents can be used in more complex synthetic routes. askfilo.comuni-muenchen.de For instance, a one-pot halogenation reaction starting from an alcohol can proceed through a mesylate intermediate, which is then reacted with a Grignard reagent acting as a halide nucleophile. acs.org

Redox Reactions for Phenyl Ethanol (B145695) Derivatives

The synthesis of (R)-1-(4-bromophenyl)ethanol is frequently accomplished through the asymmetric reduction of its prochiral ketone precursor, 4-bromoacetophenone. This transformation involves the addition of a hydride to the carbonyl group, where the stereochemical outcome is controlled by a chiral catalyst or biocatalyst.

Biocatalytic reduction is a powerful and environmentally friendly approach. jbiochemtech.com Various microorganisms, including yeasts and fungi, have been screened for their ability to reduce 4-bromoacetophenone with high enantioselectivity. researchgate.net Notably, whole cells of the filamentous fungi Aspergillus niger and Geotrichum candidum have demonstrated the ability to produce (R)-1-(4-bromophenyl)ethanol with excellent conversion rates and high enantiomeric excess (e.e.). researchgate.net Studies have shown that optimizing reaction conditions, such as pH, can significantly impact both the conversion and the enantioselectivity of the reaction. For instance, with Aspergillus niger, a pH of 7 was found to be optimal, yielding an enantiomeric excess of 99.9% and a conversion of 94.7% after 48 hours. scialert.net Plant-based biocatalysts, such as garlic (Allium sativum), have also been employed for the asymmetric reduction of 4-bromoacetophenone, offering a green alternative to traditional chemical reagents. jbiochemtech.com

Isolated enzymes, particularly alcohol dehydrogenases (ADHs), offer a more controlled approach to asymmetric reduction. nih.gov Mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been engineered to selectively produce the (R)-enantiomer of various halo-substituted phenylethanols. nih.govacs.org These enzymatic reductions often utilize a cofactor recycling system, such as using 2-propanol as a sacrificial co-substrate, to ensure high conversion. acs.org

Beyond biocatalysis, traditional chemical methods employing chiral catalysts are also used. Catalytic asymmetric reduction using systems like the Corey-Bakshi-Shibata (CBS) or Noyori-type catalysts can effectively produce the desired (S)-enantiomer, and by selecting the appropriate enantiomer of the catalyst, the (R)-enantiomer can also be synthesized.

Table 1: Biocatalytic Asymmetric Reduction of 4-Bromoacetophenone to (R)-1-(4-bromophenyl)ethanol This table summarizes the effectiveness of different microorganisms in producing (R)-1-(4-bromophenyl)ethanol.

Enantiomeric Resolution Techniques

Enantiomeric resolution is an alternative strategy to obtain enantiomerically pure (R)-1-(4-bromophenyl)ethanol from a racemic mixture. This approach relies on the differential interaction of the two enantiomers with a chiral resolving agent, allowing for their separation. Kinetic resolution, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or enzyme, is a widely used technique.

Enzymatic kinetic resolution is particularly common, often employing lipases to selectively acylate one of the enantiomers. researchgate.net For example, Candida antarctica lipase B (CAL-B) is frequently used to selectively acetylate the (R)-enantiomer of 1-(4-bromophenyl)ethanol using an acyl donor like vinyl acetate. This process leaves behind the unreacted (S)-enantiomer in high enantiomeric purity. To obtain the (R)-enantiomer, the resulting (R)-acetate must be separated from the unreacted (S)-alcohol and then hydrolyzed. A more advanced approach involves dynamic kinetic resolution, where the unreactive (S)-enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired (R)-ester. One such protocol involves the use of Lipase CRL-catalyzed enantioselective transesterification of racemic 1-(4-bromophenyl)ethanol. In this process, the undesired (S)-enantiomer is racemized in situ using acidic resins, and the resulting (R)-ester is subsequently hydrolyzed with a base like lithium hydroxide (B78521) (LiOH) to yield the final (R)-1-(4-bromophenyl)ethanol product.

Kinetic resolution can also be achieved through the selective oxidation of one enantiomer. Immobilized proteins from plant sources like green pea (Pisum sativum) have been shown to selectively oxidize the (R)-enantiomer of racemic phenyl ethanols, which results in the isolation of the (S)-enantiomer. tandfonline.com

Besides kinetic resolution, chromatographic methods can be employed for the separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, such as a (R,R) Whelk-O1 column, can effectively resolve the (R) and (S) enantiomers of related compounds, providing both an analytical tool to determine enantiomeric purity and a preparative method for obtaining small quantities of the pure enantiomers.

Table 2: Enzymatic Kinetic Resolution for the Preparation of (R)-1-(4-bromophenyl)ethanol This table details a specific protocol for obtaining the target compound via enzymatic resolution.

Stereochemical Aspects and Enantiopurity Analysis

Determination of Absolute Configuration

The absolute configuration of 1-(4-bromophenyl)ethanol (B1212655) has been unambiguously determined through chemical correlation and X-ray crystallography. mdpi.com A common strategy involves the derivatization of the alcohol with a chiral auxiliary of a known absolute configuration, separation of the resulting diastereomers, and analysis of one of the pure diastereomers.

For instance, racemic 1-(4-bromophenyl)ethanol can be esterified with a chiral acid. The resulting diastereomeric esters can then be separated by chromatography. The absolute configuration of one of the separated esters is determined by X-ray crystallography, which, in turn, reveals the configuration of the alcohol moiety. mdpi.com By hydrolyzing the characterized ester, the enantiomerically pure alcohol, in this case, (S)-(-)-1-(4-bromophenyl)ethanol, was obtained, confirming its configuration. mdpi.com This method provides a reliable and independent physical confirmation of the stereochemistry. mdpi.com

Another approach involves comparing the nuclear magnetic resonance (NMR) chemical shifts of diastereomeric esters, such as those derived from Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), with empirically derived models. researchgate.net Furthermore, vibrational circular dichroism (VCD) spectroscopy, in conjunction with theoretical calculations, has been used to determine the absolute configuration of the related compound, (R)-1-(4-bromophenyl)ethylamine, by comparing experimental and calculated spectra. researchgate.net

Enantiomeric Excess (ee) Measurement

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, and its accurate determination is crucial. For (R)-1-(4-bromophenyl)ethanol, this is typically achieved through chiral chromatography.

Chromatographic methods are central to both the purification of (R)-1-(4-bromophenyl)ethanol and the analysis of its enantiomeric purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the predominant techniques.

Chiral HPLC: Chiral HPLC is widely used for the analytical determination of enantiomeric excess and for the preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.gov For example, the enantiomers of 1-(4-bromophenyl)ethanol can be resolved on a Chiralpak IC column, with a mobile phase of hexane (B92381) and isopropanol (B130326). rsc.org Under specific conditions (hexane:isopropanol = 96:4), the (R)-enantiomer is the major, first-eluting peak. rsc.org The choice of mobile phase, including the use of polar organic solvents like ethanol (B145695) or methanol, can significantly impact the separation efficiency and retention times on these columns. nih.gov

Chiral GC: Gas chromatography is another powerful tool for analyzing the enantiomeric composition of volatile compounds like 1-(4-bromophenyl)ethanol. Capillary columns containing derivatized cyclodextrins are commonly employed as CSPs. gcms.cz For the analysis of 1-(4-bromophenyl)ethanol, a Megadex5 chiral column can be used, which allows for the separation of the (R) and (S) enantiomers at a column temperature of 130 °C. wiley-vch.de

The following table summarizes typical chromatographic conditions for the enantiomeric analysis of 1-(4-bromophenyl)ethanol:

Table 1: Chromatographic Conditions for Enantiomeric Analysis

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Detection | Elution Order | Reference |

|---|---|---|---|---|---|

| HPLC | Chiralpak IC | Hexane/Isopropanol (96:4) | UV (210 nm) | (R) then (S) | rsc.org |

| GC | Megadex5 | Helium | FID | (R) then (S) | wiley-vch.de |

| HPLC | Chiralpak OD-H | n-Hexane/Isopropanol (95:5) | UV (214 nm) | (S) then (R) | rsc.org |

The enantiomeric excess of (R)-1-(4-bromophenyl)ethanol produced in asymmetric synthesis is highly dependent on the reaction conditions. Key factors include the choice of catalyst, solvent, temperature, and pH.

Catalytic Systems:

Ruthenium-based catalysts: Ru(II) complexes featuring chiral ligands are effective for the asymmetric hydrogenation of the precursor, 4-bromoacetophenone. Using specific chiral ligands under 50 bar of hydrogen gas in isopropanol can yield the (R)-alcohol with up to 99% ee.

Biocatalysts: Whole-cell biotransformations using microorganisms like Aspergillus niger or isolated enzymes such as alcohol dehydrogenases (ADHs) are highly enantioselective. scialert.netresearchgate.net These enzymatic reductions are known for their high efficiency under mild conditions.

Influence of pH: In biocatalytic reductions, the pH of the reaction medium is a critical parameter. For the asymmetric reduction of 1-(4-bromophenyl)ethanone using Aspergillus niger, the pH significantly influences the enantioselectivity. researchgate.netscialert.net Studies have shown that adjusting the pH can dramatically affect the final enantiomeric excess of the product. researchgate.netscialert.net The highest enantiomeric excess (99.9%) and a high conversion (94.7%) were achieved at a pH of 7 after 48 hours. scialert.netresearchgate.net

The table below illustrates the effect of pH on the synthesis of (R)-1-(4-bromophenyl)ethanol using Aspergillus niger.

Table 2: Effect of pH on Enantiomeric Excess (ee) and Conversion

| pH | Biotransformation Time (h) | Enantiomeric Excess (%) | Conversion (%) | Reference |

|---|---|---|---|---|

| 6 | 48 | 98.7 | 93.8 | scialert.net |

| 7 | 48 | 99.9 | 94.7 | scialert.net |

| 8 | 48 | 99.4 | 92.5 | scialert.net |

| 9 | 48 | 98.8 | 90.1 | scialert.net |

Data derived from the asymmetric reduction of 1-(4-bromo-phenyl)-ethanone using Aspergillus niger. scialert.net

Other Factors: Temperature and solvent polarity also play a role in optimizing enantioselectivity. For instance, enzymatic resolutions using lipase (B570770) have been performed in toluene (B28343) at 45°C, while electrochemical reductions have been optimized at a specific pH to favor the formation of the chiral alcohol over side products. rsc.org

Chiral Recognition Mechanisms in Synthesis

The high enantioselectivity observed in the synthesis of (R)-1-(4-bromophenyl)ethanol is a result of effective chiral recognition at the molecular level. This involves the catalyst or enzyme creating a three-dimensional environment that preferentially accommodates the transition state leading to the (R)-enantiomer.

In biocatalysis using whole cells like Aspergillus niger or Geotrichum candidum, the enzymes within the microorganism (often ketone reductases) possess a chiral active site. scialert.netresearchgate.net The substrate, 4-bromoacetophenone, binds to this active site in a specific orientation. This preferential binding is dictated by steric and electronic interactions between the substrate and the amino acid residues of the enzyme's active site. The cofactor (e.g., NADH or NADPH) then delivers a hydride ion to the carbonyl carbon from a specific face, leading to the formation of the (R)-alcohol. scialert.net The microorganism provides a system for cofactor regeneration, making the process efficient. scialert.net

In enantioselective electrosynthesis, chiral-imprinted metal surfaces can be used as electrodes. rsc.org These surfaces are prepared with chiral template molecules, creating mesoporous structures with chiral recognition sites. rsc.org In the electroreduction of 4-bromoacetophenone, the prochiral ketone adsorbs onto these asymmetric sites. The polarized carbonyl group then accepts an electron and a proton, forming a radical intermediate in a spatially constrained, chiral environment, which guides the subsequent reduction to preferentially form one enantiomer. rsc.org

Similarly, in homogeneous catalysis with metal complexes like those of ruthenium, the chiral ligand coordinated to the metal center dictates the stereochemical outcome. The substrate coordinates to the metal in a way that minimizes steric hindrance with the bulky groups of the chiral ligand, exposing one face of the carbonyl group to the hydride transfer, thus leading to the selective formation of the (R)-product. scilit.com

Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms in Asymmetric Synthesis

(R)-1-(4-Bromophenyl)ethanol is a valuable chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. mdpi.comchemspider.com Its primary application lies in its use as a precursor for the synthesis of more complex chiral molecules, including pharmaceuticals. researchgate.net

One of the key methods for producing (R)-1-(4-Bromophenyl)ethanol with high enantiomeric purity is through the asymmetric reduction of its corresponding ketone, 1-(4-bromophenyl)ethanone. This transformation is often achieved using biocatalysts, such as enzymes found in microorganisms like Aspergillus niger. researchgate.netdntb.gov.ua The mechanism of this enzymatic reduction typically involves the transfer of a hydride ion from a cofactor, such as NADPH, to the carbonyl carbon of the ketone. The enzyme's chiral active site directs the hydride attack to one face of the prochiral ketone, leading to the preferential formation of the (R)-enantiomer of the alcohol. The efficiency and stereoselectivity of this biotransformation can be significantly influenced by reaction conditions such as pH. For instance, studies have shown that a pH of 7 can yield an enantiomeric excess of 99.9% and a conversion rate of 94.7% after 48 hours. researchgate.netdntb.gov.ua

The table below summarizes the effect of pH on the asymmetric reduction of 1-(4-bromophenyl)ethanone to (R)-1-(4-bromophenyl)ethanol using Aspergillus niger.

| pH | Enantiomeric Excess (%) | Conversion (%) | Reaction Time (h) |

| 6 | Lower than at pH 7 | Lower than at pH 7 | 48 |

| 7 | 99.9 | 94.7 | 48 |

| 8 | Lower than at pH 7 | Lower than at pH 7 | 48 |

| 9 | Lower than at pH 7 | Lower than at pH 7 | 48 |

This data is based on findings from studies on the biotransformation using Aspergillus niger. researchgate.netdntb.gov.ua

Furthermore, (R)-1-(4-Bromophenyl)ethanol can participate in one-pot reactions that combine different catalytic processes. For example, it can be produced from racemic 1-(4-bromophenyl)ethyl acetate (B1210297) through a lipase-catalyzed stereoselective hydrolysis combined with a palladium-catalyzed Suzuki cross-coupling reaction, achieving high selectivity and enantiomeric excess. researchgate.net

Role as a Molecular Probe for Photosensitive Materials

(R)-1-(4-Bromophenyl)ethanol has been investigated as a component in the development of molecular probes for photosensitive materials, particularly in the context of photodynamic therapy (PDT). In PDT, a photosensitizer molecule absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species (ROS) that can kill cancer cells. mdpi.comresearchgate.netnih.gov

The chiral nature of (R)-1-(4-Bromophenyl)ethanol has been shown to influence the photophysical properties of photosensitizers. In a study involving phthalocyanine (B1677752) derivatives, a well-known class of photosensitizers, the incorporation of an (R)-1-(4-bromophenyl)ethoxy moiety led to a higher quantum yield of ROS generation compared to phthalocyanines modified with the racemic mixture or the (S)-enantiomer. mdpi.comresearchgate.netnih.gov This enhanced efficiency is attributed to a lower tendency of the (R)-substituted phthalocyanine to aggregate. mdpi.com Aggregation of photosensitizer molecules can quench their excited state, thereby reducing the efficiency of ROS production.

The distinct stereochemistry of the (R)-enantiomer appears to introduce a structural feature that sterically hinders intermolecular interactions, thus preserving the monomeric, photoactive form of the phthalocyanine. These findings underscore the importance of chirality in the design of advanced photosensitive materials and highlight the role of (R)-1-(4-Bromophenyl)ethanol as a molecular tool to probe and modulate these properties.

The table below compares the properties of phthalocyanine derivatives modified with different isomers of 1-(4-bromophenyl)ethanol (B1212655).

| Phthalocyanine Substituent | Aggregation Tendency | Quantum Yield of ROS Generation |

| (R)-1-(4-bromophenyl)ethoxy | Lower | Higher |

| (S)-1-(4-bromophenyl)ethoxy | Higher than (R) | Lower than (R) |

| Racemic 1-(4-bromophenyl)ethoxy | Higher than (R) | Lower than (R) |

This data is based on comparative studies of phthalocyanine derivatives. mdpi.comresearchgate.netnih.gov

Interactions with Specific Molecular Targets

While (R)-1-(4-Bromophenyl)ethanol itself is primarily a chiral building block, its structural motifs, the bromophenyl group and the hydroxyl-bearing stereocenter, are crucial for the interaction of its derivatives with specific biological targets. The principles governing these interactions can be inferred from studies on related and more complex molecules containing these features.

Influence of Bromine Atom and Hydroxyl Group on Binding Affinity and Specificity

The bromine atom and the hydroxyl group play significant roles in determining the binding affinity and specificity of molecules for their biological targets.

The bromine atom , as a halogen, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom in a biological macromolecule. The strength of this interaction increases with the polarizability of the halogen, following the trend I > Br > Cl > F. The presence of a bromine atom on a phenyl ring can therefore contribute to the binding affinity of a ligand to its receptor. For instance, in studies of endothelin receptor antagonists, the introduction of a 5-bromo substituent on a pyrimidine (B1678525) ring led to a significant improvement in affinity for the ETA receptor. uni.lu Similarly, in a series of N,N'-diphenethylethylenediamines targeting the σ1 receptor, bromo-substituted derivatives generally exhibited high binding affinities. The lipophilic nature of the bromine atom can also enhance membrane permeability and cellular uptake of a molecule.

The hydroxyl group is a classic hydrogen bond donor and acceptor. This ability to form hydrogen bonds is fundamental to molecular recognition in biological systems. In the context of receptor binding, the hydroxyl group can form specific hydrogen bonds with amino acid residues in the binding pocket, thereby anchoring the ligand in a particular orientation and contributing significantly to the binding energy. The reduction of a ketone to a secondary alcohol, such as in the synthesis of (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, introduces a hydroxyl group that is evidenced by characteristic NMR spectral shifts and is crucial for the molecule's subsequent interactions. The precise spatial orientation of the hydroxyl group, as dictated by the (R)-stereochemistry in (R)-1-(4-Bromophenyl)ethanol, is critical for establishing these specific interactions in a chiral binding environment.

The combined presence and specific spatial arrangement of the bromine atom and the hydroxyl group in derivatives of (R)-1-(4-Bromophenyl)ethanol are therefore key determinants of their biological activity, influencing both their affinity for molecular targets and the specificity of their interactions.

Advanced Applications in Materials Science and Medicinal Chemistry

Applications in Pharmaceutical Development

The unique structural characteristics of (R)-1-(4-Bromophenyl)ethanol make it a valuable component in the pharmaceutical industry. Its chirality and the presence of a bromine atom on the phenyl ring allow for its use in the synthesis of complex and biologically active molecules.

Synthesis of Biologically Active Compounds

(R)-1-(4-Bromophenyl)ethanol serves as a crucial starting material for the synthesis of a variety of biologically active compounds. scialert.netresearchgate.net Its structure is a key component in developing new drugs and therapeutic agents. lookchem.comguidechem.com The enantiomerically pure form of this alcohol is particularly important for producing compounds that can interact specifically with biological targets, a critical factor in the efficacy of many drugs. scialert.netresearchgate.net For instance, it has been used in the synthesis of compounds with potential applications in treating a range of diseases. guidechem.com

Role as a Chiral Intermediate for Drug Synthesis

The primary role of (R)-1-(4-Bromophenyl)ethanol in pharmaceutical development is as a chiral intermediate. lookchem.com Chirality is a key factor in the effectiveness of many pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. scialert.netresearchgate.net The high enantiomeric purity of (R)-1-(4-Bromophenyl)ethanol, often exceeding 97% enantiomeric excess (ee), makes it an ideal building block for the asymmetric synthesis of drugs. This ensures the final pharmaceutical product has the desired stereochemistry, which can lead to enhanced selectivity and efficacy. It has been specifically noted for its use in the synthesis of antitumor drugs. Its application extends to the creation of chiral ligands for asymmetric catalysis, further broadening its utility in producing stereochemically precise pharmaceuticals.

Investigating Anticancer Activity of Derivatives

Researchers have synthesized and investigated various derivatives of (R)-1-(4-Bromophenyl)ethanol for their potential anticancer activities. These studies often involve modifying the core structure to enhance its efficacy against cancer cells.

Molecular docking studies have been employed to investigate the potential of (R)-1-(4-Bromophenyl)ethanol derivatives as anticancer agents by examining their interaction with Protein Kinase B (Akt). researchgate.net One study identified that a derivative, compound 7 (1-(4-bromophenyl)ethan-1-ol), exhibited the highest binding potential to Protein Kinase B among the synthesized compounds. researchgate.net This suggests a potential mechanism for its anticancer activity, as Protein Kinase B is a key enzyme in cell survival and proliferation pathways. researchgate.net Other computational studies on different derivatives have also explored their binding potential to various protein kinases, highlighting the importance of this approach in drug discovery. acs.orgmdpi.com

Derivatives of (R)-1-(4-Bromophenyl)ethanol have been evaluated for their cytotoxic effects against various cancer cell lines, including the human lung cancer cell line A549. spandidos-publications.comrsc.org For example, a novel bromophenol derivative, BOS-93, which incorporates a related structural motif, demonstrated the ability to induce apoptosis and autophagy in A549 cells. spandidos-publications.com Another study on a series of bromophenol hybrids also showed significant inhibitory activity against A549 cells. semanticscholar.org Furthermore, research on other bromophenyl-containing compounds has highlighted their cytotoxic potential against A549 and other cancer cell lines like MCF-7 (breast cancer). mdpi.comnih.gov These findings underscore the potential of this chemical scaffold in the development of new anticancer therapies.

Integration in Advanced Materials

Beyond its pharmaceutical applications, (R)-1-(4-Bromophenyl)ethanol is also being explored for its potential in the field of materials science. lookchem.com Its unique chemical properties make it a candidate for the synthesis of advanced materials with specific functionalities. lookchem.com One area of investigation involves its use in creating phthalocyanine (B1677752) derivatives. researchgate.net Phthalocyanines are large, aromatic molecules with diverse applications, including in electronics and photodynamic therapy. researchgate.net By incorporating the chiral (R)-1-(4-Bromophenyl)ethanol into the phthalocyanine structure, researchers have created new materials with distinct photochemical and biological properties. researchgate.net For instance, a phthalocyanine containing the (R)-1-(4-bromophenyl)ethoxy moiety demonstrated a higher quantum yield for the generation of reactive oxygen species, a key aspect of photodynamic therapy. researchgate.net This suggests that the chirality of the alcohol influences the properties of the resulting material, opening up possibilities for the development of new functional materials.

Modification of Phthalocyanines with Optically Active Alcohols.mdpi.com

Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as photosensitizers in photodynamic therapy (PDT). mdpi.comresearchgate.net Their planar structure, however, can lead to self-aggregation in solution, which diminishes their photosensitizing efficiency. researchgate.net To overcome this, researchers have modified phthalocyanines with various substituents, including optically active alcohols like (R)-1-(4-Bromophenyl)ethanol. mdpi.com The introduction of such chiral substituents can alter the phthalocyanine's properties, such as its polarity, volume, and charge, thereby influencing its aggregation behavior and, consequently, its photodynamic activity. researchgate.net

Photochemical and Photophysical Properties.mdpi.com

The modification of phthalocyanines with (R)-1-(4-Bromophenyl)ethanol has been shown to influence their photochemical and photophysical properties. Studies have revealed that the phthalocyanine derivative carrying the (R)-1-(4-bromophenyl)ethoxy moiety exhibits a reduced tendency to aggregate compared to its racemic and (S)-enantiomer counterparts. mdpi.com This lower aggregation leads to improved photophysical characteristics, which are crucial for applications like PDT. mdpi.com

Reactive Oxygen Species Generation.mdpi.com

A key aspect of a photosensitizer's efficacy in PDT is its ability to generate reactive oxygen species (ROS) upon irradiation with light. mdpi.com Research has demonstrated that the phthalocyanine modified with (R)-1-(4-Bromophenyl)ethanol exhibits a higher quantum yield of ROS generation compared to the phthalocyanine modified with the (S)-enantiomer or the racemic mixture. mdpi.com Specifically, the (R)-enantiomer-modified phthalocyanine showed a quantum yield (ΦΔ) of 0.62, which is 1.5 times higher than that of the (S)-enantiomer (ΦΔ = 0.41) under the same conditions. This enhanced ROS generation is a direct consequence of the reduced aggregation of the (R)-enantiomer-modified phthalocyanine. mdpi.com

Interactions with Mammalian Cells (e.g., MCF-7).mdpi.com

The chirality of the substituent on the phthalocyanine also plays a crucial role in its interaction with biological systems. Fluorescence microscopy studies have shown that phthalocyanines modified with the (R)-enantiomer of 1-(4-bromophenyl)ethanol (B1212655) interact more strongly with MCF-7 breast cancer cells. This stronger interaction correlates with lower cell viability, indicating a more potent cytotoxic effect. The IC₅₀ value, which represents the concentration required to inhibit 50% of cell growth, was found to be 2.5 μM for the (R)-enantiomer-modified phthalocyanine, compared to 5.0 μM for its (S)-counterpart.

Table 1: Interaction of Phthalocyanine Derivatives with MCF-7 Cells

| Compound | IC₅₀ Value (µM) | Notes |

|---|---|---|

| Phthalocyanine with (R)-1-(4-bromophenyl)ethoxy substituent | 2.5 | Higher cytotoxicity compared to the (S)-enantiomer. |

| Phthalocyanine with (S)-1-(4-bromophenyl)ethoxy substituent | 5.0 | |

| Phthalocyanine with racemic 1-(4-bromophenyl)ethoxy substituent | 3.2 | |

| Cisplatin (control) | 2.43 | Standard chemotherapeutic agent. |

This table is generated based on the data provided in the text. Please refer to the original sources for detailed information.

Precursor for Advanced Materials Synthesis.derpharmachemica.com

Beyond its application in modifying existing materials, (R)-1-(4-Bromophenyl)ethanol serves as a crucial starting material, or precursor, for the synthesis of novel advanced materials. derpharmachemica.comchemicalbook.com Its chiral nature and the presence of a reactive hydroxyl group and a bromo-substituted aromatic ring make it a versatile building block in organic synthesis. For instance, it has been used in the synthesis of various heterocyclic compounds with potential applications in materials science. derpharmachemica.com

Biological Activity Studies

The inherent chemical structure of (R)-1-(4-Bromophenyl)ethanol and its derivatives has prompted investigations into their biological activities, particularly their antimicrobial properties.

Investigation of Antimicrobial Properties.derpharmachemica.comnih.govjomardpublishing.comnih.gov

Several studies have explored the antimicrobial potential of compounds derived from (R)-1-(4-Bromophenyl)ethanol. The presence of the bromophenyl group is often associated with enhanced biological activity. mdpi.com For example, new thiazole (B1198619) and pyridine (B92270) derivatives synthesized from related bromo-compounds have been investigated for their antimicrobial effects. jomardpublishing.com One study reported that a pyridine derivative demonstrated good antimicrobial activity against E. coli and B. subtilis. jomardpublishing.com

Furthermore, the synthesis of novel nitrogen-containing heterocycles from precursors related to 1-(4-bromophenyl)ethanol has yielded compounds with significant antibacterial and antifungal activities. nih.gov Chalcone (B49325) derivatives incorporating a 4-bromophenyl moiety have also been synthesized and screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. ceon.rs One such chalcone derivative showed notable activity against E. coli and S. typhimurium. ceon.rs

In a study focusing on thiazole derivatives, compounds incorporating a 4-(4-bromophenyl)thiazol-2-amine core were synthesized and evaluated for their antimicrobial activity. nih.govnih.gov Some of these derivatives exhibited promising activity against various bacterial and fungal strains, comparable to standard antimicrobial agents. nih.govnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| (R)-1-(4-Bromophenyl)ethanol |

| (S)-1-(4-Bromophenyl)ethanol |

| Phthalocyanine |

| MCF-7 |

| Cisplatin |

| E. coli (Escherichia coli) |

| B. subtilis (Bacillus subtilis) |

| S. typhimurium (Salmonella typhimurium) |

| Thiazole |

| Pyridine |

| Chalcone |

| 4-(4-bromophenyl)thiazol-2-amine |

This table lists the chemical compounds and biological entities mentioned in the article.

Antibacterial Activity

While direct studies on the antibacterial activity of (R)-1-(4-Bromophenyl)ethanol are not extensively documented in the provided results, the broader class of brominated compounds and chalcones, which can be synthesized from related precursors, have shown notable antibacterial effects. For instance, research on bromochalcone derivatives has indicated that the position of the bromine atom on the phenyl ring can influence antibacterial efficacy, particularly against Gram-negative bacteria. ceon.rs Specifically, 4-bromo-3′,4′-dimethoxysubstituted chalcone demonstrated activity against Escherichia coli and Salmonella typhimurium. ceon.rs

Furthermore, studies on pyrazoline derivatives synthesized from chalcones containing a 4-bromophenyl group have shown moderate to good activity against both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). asianpubs.org The synergistic antibacterial effects of a palladium(II) complex containing a 1-(4-bromophenyl)-3-phenyltriazene N3-oxide ligand with statins have also been investigated, showing activity against various bacterial strains. scielo.br These findings underscore the importance of the 4-bromophenyl moiety in the design of new antibacterial agents.

Table 1: Antibacterial Activity of Related Compounds

| Compound/Derivative | Test Organism | Activity |

|---|---|---|

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | Escherichia coli | Active |

| 4-bromo-3′,4′-dimethoxysubstituted chalcone | Salmonella typhimurium | Active |

| 1-substituted-chalcone-3-(4′-bromophenyl)-5-phenyl-2-pyrazoline derivatives | Escherichia coli | Moderate to good |

| 1-substituted-chalcone-3-(4′-bromophenyl)-5-phenyl-2-pyrazoline derivatives | Staphylococcus aureus | Moderate to good |

| {[1-(4-bromophenyl)-3-phenyltriazene N3-oxide-κ2 N1,O4](dimethylbenzylamine-κ2 C1,N4)palladium(II)} | Various bacterial strains | Active |

Antifungal Activity

Derivatives of (R)-1-(4-Bromophenyl)ethanol have been investigated for their antifungal properties. For example, benzoxazole (B165842) derivatives, including 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanol, have been shown to affect or inhibit mitochondrial respiration in Candida species. nih.gov Another study on novel 1,2,4-triazole (B32235) derivatives, which include a 4-bromophenyl group, demonstrated varying degrees of activity against several fungal strains, including Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans. tandfonline.com These compounds were synthesized from a precursor containing the 4-bromophenyl-1,2,4-triazole moiety. tandfonline.com

Table 2: Antifungal Activity of Related Compounds

| Compound/Derivative | Test Organism | Activity |

|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanol | Candida spp. | Inhibition of mitochondrial respiration |

| 1-[[4-(4-Bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptoacetyl]-4-alkyl/aryl-3-thiosemicarbazides | Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, Candida albicans | Active (MIC 8–4 μg/mL) |

Study of Enzyme-Catalyzed Reactions

(R)-1-(4-Bromophenyl)ethanol serves as a key substrate in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases (ADHs). mdpi.comtudelft.nl These enzymes are crucial for the asymmetric reduction of ketones to chiral alcohols, a fundamental transformation in organic synthesis. mdpi.com

One notable application is in the biocatalytic production of (R)-1-(4-Bromophenyl)ethanol itself, through the asymmetric reduction of 1-(4-bromophenyl)ethanone. scialert.netresearchgate.net Studies have utilized microorganisms like Aspergillus niger as the biocatalyst for this transformation. scialert.netresearchgate.net Research has shown that factors such as pH significantly influence the enantiomeric excess and conversion rates of this reaction, with optimal results often achieved at a neutral pH. scialert.netresearchgate.net For instance, at pH 7, a 99.9% enantiomeric excess and a 94.7% conversion were reported after 48 hours. scialert.netresearchgate.net This highlights the efficiency and selectivity of enzymatic systems. The compound is also used to study chiral recognition processes by enzymes.

Probing Biological Pathways

The chiral nature of (R)-1-(4-Bromophenyl)ethanol and its derivatives makes them useful tools for probing biological pathways. While direct evidence of (R)-1-(4-Bromophenyl)ethanol being used to probe entire pathways is limited in the provided search results, its role as a chiral building block for synthesizing biologically active molecules is evident. These synthesized molecules can then be used to investigate specific biological targets and pathways.

For example, derivatives of (R)-1-(4-Bromophenyl)ethanol have been incorporated into molecules designed to have anticancer properties. The enantiomeric purity of the starting material is crucial for ensuring the selectivity and efficacy of the final drug candidates that target specific enzymes or receptors within a biological pathway. Furthermore, bromophenol hybrids have been designed and synthesized to investigate the ROS-mediated apoptotic pathway in cancer cells. mdpi.com While not directly using (R)-1-(4-Bromophenyl)ethanol, this research exemplifies how brominated phenyl structures are utilized to create probes for studying cellular mechanisms.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. In the context of (R)-1-(4-Bromophenyl)ethanol and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G or 6-31g, help in understanding its fundamental chemical characteristics. rasayanjournal.co.in These calculations can determine optimized molecular structures by finding the lowest energy conformation.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. researchgate.net Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which helps in identifying the sites within the molecule that are prone to electrophilic and nucleophilic attacks. researchgate.net

DFT calculations are instrumental in predicting the chemical stability of molecules. researchgate.net For derivatives of 1-phenylethanol (B42297), including 1-(4-bromophenyl)ethan-1-ol, DFT studies have been conducted to evaluate their relative stabilities. researchgate.net In one such comparative study, while 1-(4-bromophenyl)ethan-1-ol was analyzed, another derivative in the series was predicted to have the highest chemical stability. researchgate.net The stability is often assessed by analyzing frontier molecular orbitals (HOMO and LUMO), with their energy gap providing a quantitative measure of the molecule's resistance to chemical transformation. researchgate.net

| Computational Parameter | Significance in Stability Prediction | Reference |

| HOMO-LUMO Energy Gap | A larger gap indicates higher kinetic stability and lower chemical reactivity. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Reveals electron-rich and electron-poor regions, predicting sites for chemical reactions. | researchgate.net |

| Optimized Geometry | Corresponds to the most stable conformation of the molecule at its lowest energy state. |

Molecular Docking and Protein Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently used to forecast the binding mode and affinity of small molecules, like (R)-1-(4-Bromophenyl)ethanol, to the active site of a protein. This method is vital in drug discovery for screening potential therapeutic agents. researchgate.net

In a study involving 1-phenylethanol derivatives, molecular docking was used to investigate their potential to bind to protein kinase B, a target relevant to anticancer research. researchgate.net The results indicated that 1-(4-bromophenyl)ethan-1-ol (referred to as compound 7 in the study) exhibited the highest binding potential among the compounds tested, although its binding was less than the standard parent compound. researchgate.net The (4-bromophenyl) moiety is a common feature in molecules designed for docking studies against various biological targets. For instance, a Schiff base derived from 4-bromobenzaldehyde, (E)-4-((4-bromobenzylidene) amino)benzenesulfonamide, showed a promising docking score of -7.1 kcal/mol against the Staphylococcus aureus (3U2D) protein. researchgate.net

| Compound/Derivative | Protein Target | Finding/Docking Score | Reference |

| 1-(4-bromophenyl)ethan-1-ol | Protein Kinase B | Exhibited the highest binding potential among synthesized derivatives. | researchgate.net |

| (E)-4-((4-bromobenzylidene) amino) benzenesulfonamide | Staphylococcus aureus (3U2D) | -7.1 kcal/mol | researchgate.net |

| Pyrazole Hybrid Chalcone (B49325) Conjugates | Tubulin (Colchicine-binding site) | Docking studies suggested better interaction than the co-crystal ligand. | nih.gov |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a molecule with its biological activity. While specific SAR models focusing exclusively on (R)-1-(4-Bromophenyl)ethanol are not extensively detailed in available literature, the compound serves as a critical chiral building block in the synthesis of molecules for SAR analyses. nih.gov

The development of SAR often involves synthesizing a library of related compounds by modifying specific parts of a lead structure and assessing how these changes affect activity. nih.gov (R)-1-(4-Bromophenyl)ethanol is a valuable precursor in this process due to its defined stereochemistry and the reactive handles provided by the hydroxyl and bromo groups. For example, an important SAR observation comes from comparing the enantiomers of 1-(4-bromophenyl)ethanol (B1212655). When incorporated into phthalocyanine (B1677752) derivatives for photodynamic therapy, the (R)-enantiomer led to a significantly higher quantum yield of reactive oxygen species compared to the (S)-enantiomer, highlighting how stereochemistry directly influences biological function. This type of data is essential for building predictive SAR models.

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds like (R)-1-(4-Bromophenyl)ethanol has driven research into more efficient and environmentally friendly synthetic methods. researchgate.net Traditional chemical synthesis often involves harsh reagents and complex purification steps. guidechem.com Consequently, a major research focus is the development of novel and sustainable routes.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols. bohrium.com The use of enzymes, such as ketoreductases (KREDs) and lipases, offers high enantioselectivity under mild reaction conditions. researchgate.netmerckmillipore.com For instance, the asymmetric reduction of 1-(4-bromophenyl)ethanone using microorganisms like Aspergillus niger has shown excellent enantiomeric excess (>99%) and high conversion rates. researchgate.netresearchgate.net Future research will likely focus on:

Enzyme Engineering: Techniques like directed evolution and protein engineering can be used to create tailor-made enzymes with enhanced stability, activity, and substrate scope. researchgate.net

Whole-Cell Biocatalysis: Utilizing whole microorganisms as catalysts simplifies the process by eliminating the need for enzyme purification. bohrium.com

Chemoenzymatic Cascade Reactions: Combining enzymatic reactions with chemical catalysis in a one-pot process can significantly improve efficiency. A notable example is the synthesis of (R)-1-(4-biphenyl)ethanol from racemic 1-(4-bromophenyl) ethyl acetate (B1210297), which combines lipase-catalyzed hydrolysis and a Palladium-Suzuki cross-coupling reaction. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalytic Asymmetric Reduction | Use of enzymes (e.g., ketoreductases) or whole-cell systems (Aspergillus niger) to reduce 1-(4-bromophenyl)ethanone. researchgate.netresearchgate.net | High enantioselectivity, mild reaction conditions, environmentally friendly. bohrium.comresearchgate.net |

| Enzymatic Kinetic Resolution | Selective acylation of the (R)-enantiomer from a racemic mixture using lipases like Candida antarctica lipase (B570770) B (CAL-B). | High enantiomeric excess of the remaining (S)-enantiomer and the acetylated (R)-enantiomer. |

| Chemoenzymatic Synthesis | Integration of enzymatic and chemical catalytic steps in a single pot. researchgate.netcsic.es | Increased efficiency, reduced waste, and 100% theoretical yield through dynamic kinetic resolution. csic.es |

Exploration of Broader Biological Activities and Mechanisms of Action

While (R)-1-(4-Bromophenyl)ethanol is primarily known as a synthetic intermediate, there is a growing interest in exploring its own potential biological activities and those of its derivatives. The specific stereochemistry of the (R)-enantiomer can lead to distinct interactions with biological targets compared to its (S)-counterpart. cymitquimica.com

Future research in this area should focus on:

Screening for New Biological Targets: Investigating the interaction of (R)-1-(4-Bromophenyl)ethanol and its derivatives with a wider range of receptors, enzymes, and other biological macromolecules.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects. This includes understanding how the bromine atom and the chiral center contribute to binding and activity.

Synthesis of Novel Derivatives: Creating new analogs by modifying the core structure of (R)-1-(4-Bromophenyl)ethanol to enhance potency and selectivity. For example, the addition of heterocyclic groups like triazoles has been shown to result in compounds with broader biological activity. mdpi.com

| Derivative Class | Example Compound | Potential Biological Relevance |

| Triazole Derivatives | (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol mdpi.com | May exhibit a broad range of biological activities, though synthesis can be challenging in terms of enantioselectivity. |

| Piperidine-Modified Analogs | (R)-1-(4-Bromophenyl)-2-(1-methyl-2-piperidinyl)-1-ethanol | Potentially enhanced binding to neurological targets. |

| Phthalocyanine (B1677752) Conjugates | Phthalocyanines modified with (R)-1-(4-bromophenyl)ethanol researchgate.net | The (R)-enantiomer has been shown to increase the quantum yield of reactive oxygen species generation, which is significant for photodynamic therapy. |

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of chiral catalysts and molecules. acs.orgscielo.br For a compound like (R)-1-(4-Bromophenyl)ethanol, computational modeling can provide valuable insights and guide experimental work.

Key areas for future computational research include:

Predicting Enantioselectivity: Using methods like Density Functional Theory (DFT) to model the transition states of catalytic reactions and predict the enantiomeric excess of the products. acs.orgchemrxiv.org This can help in the rational design of more selective catalysts.

Simulating Biological Interactions: Molecular docking and molecular dynamics simulations can be used to predict how (R)-1-(4-Bromophenyl)ethanol and its derivatives bind to biological targets. This can aid in the design of new therapeutic agents.

Virtual Screening: Employing computational methods to screen large libraries of virtual compounds based on the (R)-1-(4-Bromophenyl)ethanol scaffold to identify candidates with desired properties.

Scale-Up and Industrial Production Methodologies

Translating a promising laboratory-scale synthesis to an industrial production process presents a unique set of challenges. researchgate.net For (R)-1-(4-Bromophenyl)ethanol, developing robust and cost-effective large-scale production methods is crucial for its widespread application.

Future research in this domain should address:

Process Optimization: Fine-tuning reaction parameters such as temperature, pH, substrate concentration, and catalyst loading to maximize yield and efficiency on an industrial scale. researchgate.net

Catalyst Immobilization and Reusability: Developing methods to immobilize enzymes or chemical catalysts on solid supports. csic.es This facilitates catalyst recovery and reuse, significantly reducing production costs.

Continuous Flow Chemistry: Implementing continuous manufacturing processes, which can offer better control, higher throughput, and improved safety compared to traditional batch production. csic.es The use of fixed-bed reactors with immobilized catalysts is a promising approach. csic.es

Downstream Processing: Designing efficient and scalable methods for the purification and isolation of the final product to meet the high purity standards required for pharmaceutical applications.

The continued exploration of these research avenues will undoubtedly unlock the full potential of (R)-1-(4-Bromophenyl)ethanol, leading to more sustainable and efficient production methods and potentially new applications in medicine and materials science.

Q & A

Q. What are the common synthetic routes for (R)-1-(4-Bromophenyl)ethanol, and how are reaction conditions optimized?